N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine
Description
N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine (CAS: CID 42937039) is a pyrazole-derived hydroxylamine Schiff base with the molecular formula C₁₂H₁₃N₃O. Its structure features a central pyrazole ring substituted with a methyl group at position 5 and a phenyl group at position 1. The ethylidene-hydroxylamine moiety is attached to the pyrazole’s 4-position via an imine linkage (C=N-O) . Key identifiers include:
- SMILES:
CC1=C(C=NN1C2=CC=CC=C2)/C(=N/O)/C - InChIKey:
IWAIVJFFDTYYFK-NTEUORMPSA-N
This compound is structurally characterized by planar geometry due to conjugation across the pyrazole ring and imine group, which likely enhances its stability and reactivity in coordination chemistry or biological applications.
Properties
IUPAC Name |
(NE)-N-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9(14-16)12-8-13-15(10(12)2)11-6-4-3-5-7-11/h3-8,16H,1-2H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAIVJFFDTYYFK-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C2=CC=CC=C2)/C(=N/O)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: Pyrazole derivatives are known for their biological activity, including antimicrobial, antifungal, and anticancer properties. Medicine: The compound and its derivatives are explored for their potential therapeutic applications, such as in the treatment of parasitic infections and inflammatory diseases. Industry: It is used in the development of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism by which N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine exerts its effects involves interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit enzymes involved in inflammatory responses or disrupt the function of microbial proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Below, we compare N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine with three structurally related hydroxylamine derivatives. Key differences in substituents, molecular weight, and functional groups are highlighted.
Table 1: Comparative Analysis of Pyrazole-Based Hydroxylamine Derivatives
Electronic and Steric Effects
- Target Compound : The 5-methyl and 1-phenyl groups on the pyrazole ring contribute to moderate steric hindrance, while the ethylidene-hydroxylamine group provides a rigid, conjugated system. This favors applications in catalysis or as a chelating agent .
- The shorter propylidene chain limits conjugation compared to the ethylidene analog .
- N-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydroxylamine : The 4-ethylphenyl substituent enhances lipophilicity, which may improve membrane permeability in biological systems. However, the methylidene group offers less conjugation than ethylidene, altering electronic properties .
Reactivity and Stability
- Target Compound : The imine (C=N) bond in the ethylidene-hydroxylamine group is susceptible to hydrolysis under acidic conditions. However, aromatic stabilization from the pyrazole ring mitigates degradation .
- N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine : The absence of a phenyl group at the pyrazole’s 1-position reduces resonance stabilization, increasing susceptibility to oxidative degradation .
- N-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydroxylamine : The additional phenyl group enhances UV absorption, making it suitable for spectroscopic applications. Its stability in polar solvents is superior to the target compound due to higher molecular symmetry .
Biological Activity
N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms, and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it features a pyrazole ring with an ethylidenehydroxylamine moiety. The unique structural characteristics contribute to its reactivity and biological interactions, making it a candidate for various pharmacological studies.
1. Antitumor Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR. For instance, a series of pyrazole derivatives demonstrated potent inhibitory activity against these targets, suggesting a potential role in cancer therapy .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to possess antibacterial and antifungal activities. In vitro studies have reported that certain pyrazole derivatives exhibit minimum inhibitory concentrations (MIC) against various bacterial strains, indicating their potential as antimicrobial agents .
3. Neuroprotective Effects
Emerging research suggests that this compound may play a role in neuroprotection. The compound's ability to modulate enzyme activity related to neurodegenerative diseases positions it as a candidate for further investigation in the context of conditions such as Alzheimer's disease .
The biological activity of this compound is attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, influencing processes such as apoptosis and cell proliferation.
- Metal Ion Complexation : Its ability to form stable complexes with metal ions may enhance its therapeutic efficacy by modulating enzyme activities crucial for cellular functions .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives, providing insights into their potential applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
